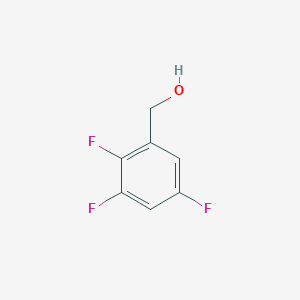

2,3,5-Trifluorobenzyl alcohol

Beschreibung

Contextualization of Fluorinated Benzyl Alcohols in Modern Synthesis

Fluorinated alcohols have emerged as a significant class of compounds in modern organic synthesis, often utilized as powerful reaction media and promoters. nih.govresearchgate.net Their distinct properties, which differ substantially from their non-fluorinated counterparts, include strong hydrogen-bond donating capabilities, high polarity, significant ionizing power, and low nucleophilicity. researchgate.netresearchgate.net These characteristics allow them to facilitate a wide range of organic reactions, often in the absence of a traditional catalyst. nih.govresearchgate.net

The utility of fluorinated alcohols stems from their ability to activate substrates and stabilize charged intermediates through hydrogen bonding. acs.org For instance, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically accelerate reactions involving cationic intermediates. acs.org This promoting effect is attributed to the stabilization provided by the alcohol's C-F dipoles. acs.org In the context of benzyl alcohols, fluorination of the aromatic ring modulates the electronic properties of the alcohol functional group, influencing its reactivity in subsequent transformations. These alcohols are key starting materials and intermediates for synthesizing more complex molecules, where the fluorine atoms are strategically incorporated to enhance desired properties in the final product. acs.org

Significance of Trifluoromethylation in Chemical Biology and Material Science

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone strategy in the fields of medicinal chemistry, agrochemicals, and material science. nih.goveuropa.eu The CF₃ group possesses unique electronic and steric properties that can profoundly alter the physicochemical profile of a parent molecule. nih.gov Its strong electron-withdrawing nature and high lipophilicity are particularly valued in drug design.

In chemical biology, trifluoromethylation often leads to improved metabolic stability, enhanced binding affinity to biological targets, and better membrane permeability. nih.govresearchgate.net A notable example is the increased lipophilicity and metabolic stability observed in N-CF₃ azoles compared to their N-CH₃ analogs. nih.govresearchgate.net Numerous successful pharmaceutical compounds, such as fluoxetine, celecoxib, and bicalutamide, incorporate a trifluoromethyl group, underscoring its importance in developing effective therapeutic agents. wikipedia.org

In material science, the CF₃ group contributes to the development of advanced materials, including fluorinated polymers and liquid crystals, by enhancing properties like thermal stability and chemical resistance. europa.eu The persistent demand for novel fluorinated compounds ensures that the development of new and efficient trifluoromethylation methods remains an active and important area of chemical research. wikipedia.orgrsc.org

Overview of Research Trajectories for 2,3,5-Trifluorobenzyl Alcohol

Research involving this compound primarily focuses on its application as a crucial intermediate and building block in the synthesis of complex, high-value molecules. echemi.com Its trifluorinated phenyl ring makes it a desirable precursor for introducing a specifically functionalized aromatic moiety into larger structures, particularly in the field of medicinal chemistry.

A significant research trajectory for this compound is in the development of broad-spectrum antiviral agents. Recent studies have demonstrated the importance of a trifluorobenzylic moiety as a key structural component in inhibitors of the main protease (Mpro) of coronaviruses. nih.gov In this context, the trifluorobenzyl group of a molecule, derived from a starting material like this compound, effectively occupies a hydrophobic pocket (S2) of the enzyme, contributing to the inhibitor's potent and broad-spectrum activity. nih.gov This highlights the role of this compound in generating lead compounds for drug discovery programs aimed at addressing future viral threats.

Furthermore, its status as a synthetic intermediate means it is a key component in multi-step synthetic routes. For example, the hydroxyl group can be readily converted to other functional groups, such as a halide (e.g., chloride or bromide), to facilitate subsequent coupling reactions. prepchem.comchemicalbook.com This versatility allows chemists to incorporate the 2,3,5-trifluorophenylmethyl scaffold into a diverse range of target molecules for various research applications.

Eigenschaften

IUPAC Name |

(2,3,5-trifluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYKYKBQMLBYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380338 | |

| Record name | 2,3,5-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67640-33-9 | |

| Record name | 2,3,5-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67640-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. What are the key physicochemical properties of 2,3,5-trifluorobenzyl alcohol, and how do they influence experimental design?

Answer: this compound (CAS: 67640-33-9) has a molecular formula of C₇H₅F₃O and a molecular weight of 162.11 g/mol . Key properties include:

Q. What are the common synthetic routes for this compound, and what are their limitations?

Answer: A validated multi-step synthesis involves:

Fluorination : Starting with halogenated precursors (e.g., 2,3,5-trifluorobenzoic acid).

Reduction : Sodium borohydride (NaBH₄) reduction of the corresponding benzaldehyde derivative .

Q. Key Challenges :

- Byproduct Formation : Competing reduction pathways may yield undesired intermediates.

- Purification : Column chromatography or recrystallization is required to isolate the alcohol .

Methodological Tip : Optimize reaction time and temperature to minimize side reactions.

Q. What analytical methods are used to characterize this compound, and how are they interpreted?

Answer:

Methodological Note : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid proton exchange interference.

Q. What safety protocols are critical when handling this compound?

Answer:

- Hazard Codes : Irritant (R36/37/38) – avoid inhalation, skin contact, or eye exposure .

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) to prevent oxidation .

- PPE : Use nitrile gloves, goggles, and a fume hood for synthesis and purification .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for selective reduction of benzaldehyde intermediates .

- In Situ Monitoring : Use TLC or inline FTIR to track reaction progress and terminate before side reactions dominate.

- Case Study : A study on tetrafluorobenzyl alcohol achieved 85% yield by adjusting fluorination time to 12 hours .

Q. What advanced applications does this compound have in pharmaceutical or materials science research?

Answer:

- Pharmaceutical Intermediate : Used in synthesizing kinase inhibitors or prodrugs (e.g., phosphonoformate derivatives) .

- Liquid Crystals : Fluorinated benzyl alcohols enhance thermal stability in display materials .

- Kinetic Studies : Acts as a model compound for studying fluorine’s electronic effects in reaction mechanisms .

Q. How do researchers address challenges in NMR analysis caused by fluorine’s spin-½ nucleus?

Answer:

Q. How can contradictions in spectroscopic or synthetic data be resolved?

Answer:

- Cross-Validation : Compare GC-MS, NMR, and elemental analysis to confirm molecular identity .

- Isomer Discrimination : Use NOESY or COSY NMR to differentiate positional isomers (e.g., 2,3,5- vs. 2,4,5-trifluoro derivatives) .

- Case Study : A discrepancy in boiling points between isomers was resolved via gas chromatography .

Q. What strategies are used to synthesize and characterize derivatives of this compound?

Answer:

- Bromination/Chlorination : Electrophilic substitution introduces halogens at the para position (e.g., 3-bromo-4-chloro derivatives) .

- Esterification : React with acetic anhydride to form esters for improved stability .

- Characterization : High-resolution MS and X-ray crystallography validate derivative structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.